(3,5-Difluorophenyl)methanethiol

Übersicht

Beschreibung

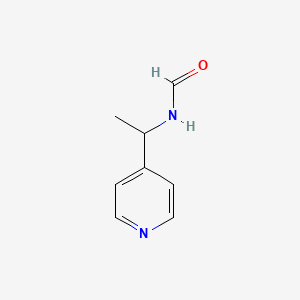

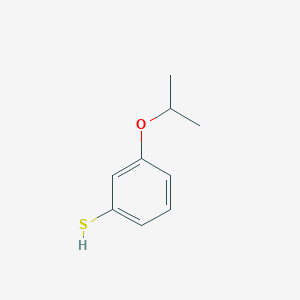

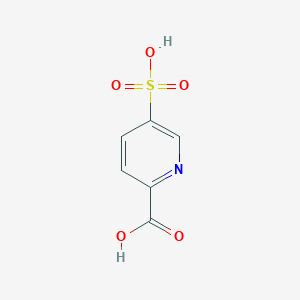

“(3,5-Difluorophenyl)methanethiol” is an organic compound with the formula C7H6F2S . It is used in research and has a molecular weight of 160.18 .

Synthesis Analysis

The synthesis of “(3,5-Difluorophenyl)methanethiol” involves several steps . The first step involves the reaction of 1-bromo-3,5-difluorobenzene with n-butyllithium in hexane at -70° C . After half an hour, S-methyl methylthiosulfonate dissolved in tetrahydrofuran is added . The reaction mixture is then left at room temperature for 18 hours . The resulting product is “(3,5-difluorophenyl)-methylsulfide”, which is obtained in the form of a yellow oil .Molecular Structure Analysis

The molecular structure of “(3,5-Difluorophenyl)methanethiol” is represented by the formula C7H6F2S . Unfortunately, the specific details about its linear structure formula and InChI Key are not available .Chemical Reactions Analysis

The chemical reactions involving “(3,5-Difluorophenyl)methanethiol” are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen

Methane Utilization and Methanethiol Synthesis

Methanotrophic Bacteria Applications : Methanotrophs, capable of using methane as their sole carbon source, demonstrate a wide range of potential biotechnological applications. These include the production of single-cell proteins, biopolymers, components for nanotechnology, and valuable enzymes like dehydrogenases and oxidases. These enzymes are of interest for their high conversion efficiencies and potential for methanol production or CO2 sequestration (Strong, Xie, & Clarke, 2015).

Catalytic Conversion of Methane : Research on Re/HZSM-5 catalysts for methane dehydrocondensation to benzene and other aromatic compounds underlines the potential of catalytic processes in transforming methane into more valuable chemicals. This area of research suggests the relevance of catalysis in the synthesis or utilization of complex organosulfur compounds, such as (3,5-Difluorophenyl)methanethiol, from methane sources (Wang, Ohnishi, & Ichikawa, 2000).

Synthesis of Methanethiol : The direct synthesis of methanethiol from CO and H2S has been investigated using vanadium catalysts. This research highlights methodologies that could potentially be adapted for synthesizing methanethiol derivatives, such as (3,5-Difluorophenyl)methanethiol, through catalytic reactions (Mul, Wachs, & Hirschon, 2003).

Methane Conversion Technologies

- Methane Conversion to Methanol : Innovations in methane conversion, especially those involving metalloenzymes such as methane monooxygenases (MMOs), offer a blueprint for the efficient, environmentally friendly conversion of methane to methanol under ambient conditions. Such methodologies could be relevant for indirect applications of (3,5-Difluorophenyl)methanethiol in the conversion or utilization of methane (Balasubramanian et al., 2010).

Wirkmechanismus

Safety and Hazards

“(3,5-Difluorophenyl)methanethiol” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2S/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFKXTFQKJLIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375769 | |

| Record name | (3,5-difluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Difluorophenyl)methanethiol | |

CAS RN |

358358-66-4 | |

| Record name | (3,5-difluorophenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)

![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)